molecular formula C13H22Cl2N2 B1378171 {2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride CAS No. 1559059-73-2

{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride

Cat. No. B1378171
M. Wt: 277.23 g/mol
InChI Key: NKASEGJQKONAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1559059-73-2 . It has a molecular weight of 277.24 and its IUPAC name is 2-(3-(o-tolyl)pyrrolidin-1-yl)ethan-1-amine dihydrochloride .


Synthesis Analysis

The synthesis of similar compounds, such as piperazine derivatives, has been reported in recent literature . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride” can be represented by the linear formula: C13 H20 N2 . 2 Cl H . The InChI code for this compound is 1S/C13H20N2.2ClH/c1-11-4-2-3-5-13 (11)12-6-8-15 (10-12)9-7-14;;/h2-5,12H,6-10,14H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The physical form of “{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride” is solid . It should be stored at a temperature of -20°C .

Scientific Research Applications

Metabolism and Carcinogenic Potential

Research on compounds structurally related to "{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride," such as heterocyclic amines (HCAs), has primarily explored their formation during the cooking process and their potential carcinogenic effects. These studies examine how such compounds are metabolized in the human body and their interaction with enzymes that may influence cancer risk.

  • Formation and Detection in Cooked Foods : HCAs, including PhIP, MeIQx, and others, are formed during the cooking of meat and fish at high temperatures. These compounds are genotoxic and carcinogenic in animal models. Human exposure to these compounds is primarily through dietary sources, with studies demonstrating their presence in cooked foods and human urine, indicating widespread exposure through normal diets (Wakabayashi et al., 1993).

  • Metabolic Activation and Detoxification : The metabolic pathways of HCAs involve activation by cytochrome P450 enzymes and detoxification by conjugation enzymes like glutathione S-transferases (GSTs). Studies have highlighted the role of these enzymes in modulating the carcinogenic potential of HCAs, indicating individual variations in enzyme activity could influence cancer risk (Turteltaub et al., 1999).

  • Biomarkers of Exposure : Research has also focused on developing biomarkers for HCA exposure, such as DNA adducts and hemoglobin adducts, to better understand individual exposure levels and potential health risks. These biomarkers can help in assessing the relationship between HCA intake, metabolic activation, and cancer risk (Bessette et al., 2009).

Influence of Genetic Variability

Genetic polymorphisms in enzymes involved in the metabolism of HCAs, such as CYP1A2 and NAT2, have been studied to assess individual susceptibility to the carcinogenic effects of these compounds. These studies suggest that genetic differences in metabolic enzymes could contribute to variations in cancer risk among individuals:

  • Genetic Polymorphisms and Cancer Risk : Variations in genes encoding for metabolic enzymes can influence the detoxification of carcinogenic metabolites, potentially affecting individual cancer risk. Studies have investigated the association between genetic polymorphisms and the risk of cancers, such as prostate cancer, highlighting the complex interplay between diet, metabolism, and genetics (Koutros et al., 2009).

properties

IUPAC Name

2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-4-2-3-5-13(11)12-6-8-15(10-12)9-7-14;;/h2-5,12H,6-10,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKASEGJQKONAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(C2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.